4-(4-CHLOROPHENYL)-6-METHYL-N~5~-(2-METHYLPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE
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Overview
Description
4-(4-CHLOROPHENYL)-6-METHYL-N~5~-(2-METHYLPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with chlorophenyl, methylphenyl, and thioxo groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-6-METHYL-N~5~-(2-METHYLPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-6-METHYL-N~5~-(2-METHYLPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Ammonia, thiols, solvents like dichloromethane.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-CHLOROPHENYL)-6-METHYL-N~5~-(2-METHYLPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-6-METHYL-N~5~-(2-METHYLPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-6-methyl-N-(2-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- 4-(4-fluorophenyl)-6-methyl-N-(2-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Uniqueness
4-(4-CHLOROPHENYL)-6-METHYL-N~5~-(2-METHYLPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential for various applications compared to its bromophenyl and fluorophenyl analogs .
Properties
Molecular Formula |
C19H18ClN3OS |
---|---|
Molecular Weight |
371.9g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H18ClN3OS/c1-11-5-3-4-6-15(11)22-18(24)16-12(2)21-19(25)23-17(16)13-7-9-14(20)10-8-13/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |
InChI Key |
MESUZZZRWINYFA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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